molecular formula C20H24N2O5S B7571554 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid

Cat. No. B7571554
M. Wt: 404.5 g/mol
InChI Key: VYTQPDLQVCKJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid, also known as EMA401, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMA401 is a small molecule that acts as an inhibitor of the angiotensin II type 1 receptor (AT1R), which is a key component of the renin-angiotensin system (RAS). The RAS is an important regulatory system that controls blood pressure and fluid balance, and dysregulation of this system has been implicated in the development of various cardiovascular and renal diseases.

Mechanism of Action

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid acts as an inhibitor of the AT1R, which is a key component of the RAS. By inhibiting the AT1R, 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid blocks the action of angiotensin II, a potent vasoconstrictor that is involved in the regulation of blood pressure and fluid balance. This leads to vasodilation and a reduction in blood pressure, which may be beneficial in the treatment of cardiovascular and renal diseases. In addition, 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of chronic pain.
Biochemical and Physiological Effects:
4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its effects on blood pressure and pain, 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to reduce inflammation and oxidative stress, and to improve endothelial function. These effects may be beneficial in the treatment of various diseases, including cardiovascular and renal diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid for lab experiments is its specificity for the AT1R. This allows researchers to study the effects of blocking this receptor without affecting other components of the RAS. However, one limitation of 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid has limited solubility in water, which may complicate its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid. One area of interest is the development of more potent analogs of 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid that may have greater efficacy in the treatment of chronic pain. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid, which may have implications for the treatment of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid in humans, particularly in the treatment of chronic pain.

Synthesis Methods

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid has been described in several publications, including a patent by Spinifex Pharmaceuticals, the company that developed the compound. The synthesis involves the use of several reagents, including 4-ethylbenzoic acid, 4-aminobenzene sulfonamide, and 3-methylbutanoyl chloride, among others.

Scientific Research Applications

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. In preclinical studies, 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to be effective in reducing pain in various animal models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury. These studies suggest that 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid may be a promising candidate for the treatment of chronic pain in humans.

properties

IUPAC Name

4-ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-14-5-6-15(20(24)25)12-18(14)28(26,27)22-17-9-7-16(8-10-17)21-19(23)11-13(2)3/h5-10,12-13,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTQPDLQVCKJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.